molecular formula C17H14FNO2 B3494591 (E)-3-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile

(E)-3-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile

Cat. No.: B3494591
M. Wt: 283.30 g/mol
InChI Key: JYZOHUVGNITMAA-ZSOIEALJSA-N
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Description

(E)-3-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile is an organic compound with a complex structure that includes both methoxy and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile typically involves a multi-step process. One common method includes the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethoxybenzaldehyde and 3-fluorobenzaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction with malononitrile in the presence of a base such as piperidine. This step forms the intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-3-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-3-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2,4-dimethoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile
  • (E)-3-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)prop-2-enenitrile
  • (E)-3-(2,4-dimethoxyphenyl)-2-(3-chlorophenyl)prop-2-enenitrile

Uniqueness

(E)-3-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct properties compared to its analogs .

Properties

IUPAC Name

(E)-3-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2/c1-20-16-7-6-13(17(10-16)21-2)8-14(11-19)12-4-3-5-15(18)9-12/h3-10H,1-2H3/b14-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZOHUVGNITMAA-ZSOIEALJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C(C#N)C2=CC(=CC=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C(/C#N)\C2=CC(=CC=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile
Reactant of Route 2
(E)-3-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile
Reactant of Route 3
(E)-3-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile
Reactant of Route 4
(E)-3-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile

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